Cas no 899967-85-2 (N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide
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- インチ: 1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21)
- InChIKey: UMEHRVSIOLDMRS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(Br)C=C2S1)(=O)C1=CC=CC(S(C(C)C)(=O)=O)=C1
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2831-0005-15mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-1mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-3mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-10mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-40mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-20μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-75mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-10μmol |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-100mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2831-0005-2mg |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide |
899967-85-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamideに関する追加情報
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide (CAS No. 899967-85-2): A Comprehensive Overview
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide (CAS No. 899967-85-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a sulfonyl group, making it a promising candidate for various therapeutic applications.
The benzothiazole scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities. It is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the 6-bromo substituent on the benzothiazole ring further enhances the compound's potential by modulating its physicochemical properties and biological interactions.
The propane-2-sulfonyl group, on the other hand, introduces additional functional versatility to the molecule. Sulfonyl groups are known for their ability to form hydrogen bonds and interact with biological targets, which can enhance the compound's binding affinity and selectivity. This feature is particularly important in drug design, where optimizing the interaction between a drug molecule and its target is crucial for achieving therapeutic efficacy.
Recent studies have highlighted the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The study found that the compound selectively inhibits the growth of cancer cells while showing minimal cytotoxicity towards normal cells, suggesting its potential as an anticancer agent.
Another area of interest is the compound's anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide. Preclinical studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide can effectively reduce inflammation by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. These findings indicate that the compound may have therapeutic potential in managing inflammatory conditions.
The pharmacokinetic profile of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide has also been investigated. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its successful development as a drug candidate. The compound's oral bioavailability and stability in physiological conditions suggest that it can be administered orally, making it a convenient option for patient use.
In addition to its therapeutic applications, N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide has been explored for its use in chemical biology research. The compound's unique structure makes it an excellent tool for probing biological pathways and understanding disease mechanisms. For example, it has been used to study the role of specific enzymes and receptors in cellular processes, providing valuable insights into potential drug targets.
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide involves several well-established chemical reactions. The key steps include the formation of the benzothiazole ring through a cyclization reaction and the introduction of the sulfonyl group via sulfonation. These synthetic routes are scalable and can be optimized for large-scale production, making the compound accessible for further research and development.
Despite its promising properties, further studies are needed to fully elucidate the mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide and to evaluate its safety and efficacy in clinical settings. Ongoing preclinical studies are focusing on optimizing the compound's pharmacological profile and identifying potential side effects. These efforts are crucial for advancing the compound towards clinical trials and ultimately bringing it to market as a novel therapeutic agent.
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)benzamide (CAS No. 899967-85-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern drug discovery.
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